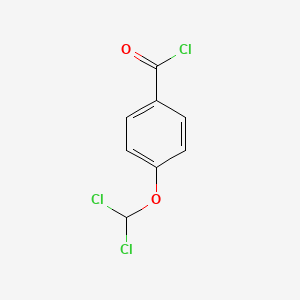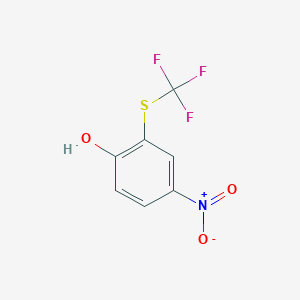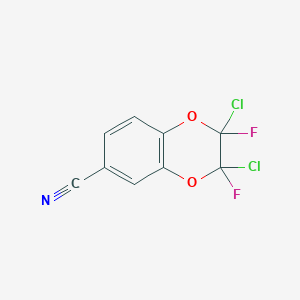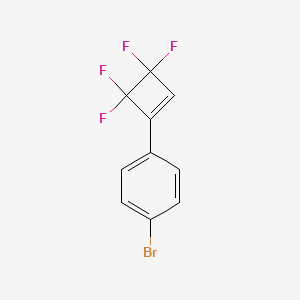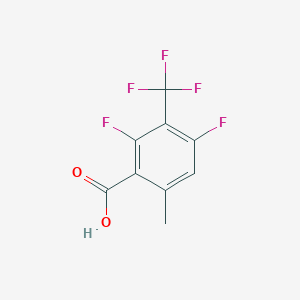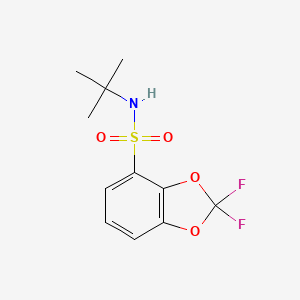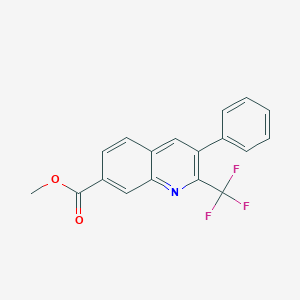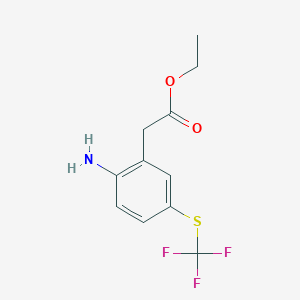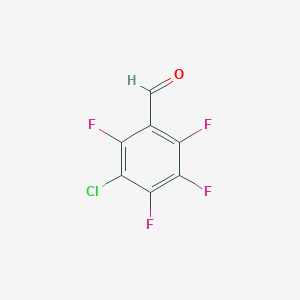
4,4'-Bis(pentafluoroethoxy)diphenylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(pentafluoroethoxy)diphenylmethane is a chemical compound that has garnered significant interest due to its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of two pentafluoroethoxy groups attached to a diphenylmethane backbone, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(pentafluoroethoxy)diphenylmethane typically involves the reaction of diphenylmethane with pentafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods: In industrial settings, the production of 4,4’-Bis(pentafluoroethoxy)diphenylmethane may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(pentafluoroethoxy)diphenylmethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The pentafluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine, bromine, and nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4,4’-Bis(pentafluoroethoxy)diphenylmethane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Bis(pentafluoroethoxy)diphenylmethane involves its interaction with specific molecular targets and pathways. The pentafluoroethoxy groups enhance the compound’s reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological processes and chemical reactions, making the compound valuable in both research and industrial applications.
Comparison with Similar Compounds
4,4’-Dihydroxydiphenylmethane: Known for its antioxidant properties and used in the production of epoxy resins.
4,4’-Difluorodiphenylmethane: Exhibits similar structural features but with different fluorine substitution patterns.
4,4’-Dichlorodiphenylmethane: Another related compound with chlorine substituents, used in various chemical syntheses.
Uniqueness: 4,4’-Bis(pentafluoroethoxy)diphenylmethane stands out due to the presence of pentafluoroethoxy groups, which impart unique chemical properties such as increased stability and reactivity. These properties make it particularly useful in specialized applications where other similar compounds may not perform as effectively.
Properties
IUPAC Name |
1-(1,1,2,2,2-pentafluoroethoxy)-4-[[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F10O2/c18-14(19,20)16(24,25)28-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)29-17(26,27)15(21,22)23/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKZSMXKUQDZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC(C(F)(F)F)(F)F)OC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
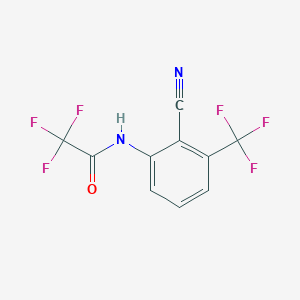
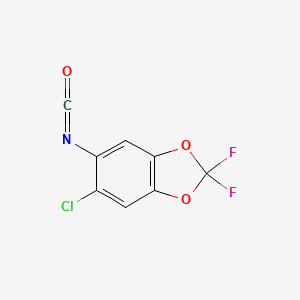
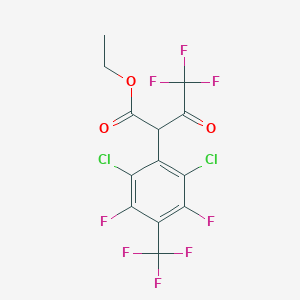
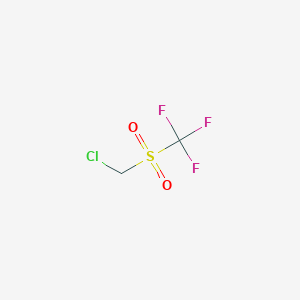
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)
